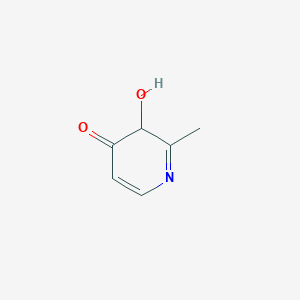
3-hydroxy-2-methylpyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-2-methylpyridin-4(1H)-one is a heterocyclic compound with a pyridone core structure. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxyl and methyl groups on the pyridone ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-methylpyridin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides . Another method includes the use of palladium-catalyzed reactions under microwave irradiation, which has been shown to produce high yields of 2-pyridone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. The use of metal catalysts, such as palladium, and microwave irradiation are common to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-hydroxy-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s hydroxyl group can participate in oxidation reactions, while the methyl group can undergo substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while substitution reactions can introduce halogen atoms into the pyridone ring .
Applications De Recherche Scientifique
3-hydroxy-2-methylpyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of dyes and fluorescent materials.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2-methylpyridin-4(1H)-one involves its ability to act as a hydrogen bond donor and acceptor. This allows the compound to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
3-hydroxy-2-methylpyridin-4(1H)-one can be compared with other similar compounds, such as:
3-Hydroxy-1,2-dimethyl-4-pyridone: This compound has an additional methyl group, which can affect its chemical reactivity and biological activity.
4-Hydroxy-6-methyl-3-nitro-2-pyridone:
Kojic Acid (3-Hydroxy-4-pyranone): Although structurally different, kojic acid shares similar hydroxyl functionalities and is used in similar applications, such as enzyme inhibition and as a whitening agent in cosmetics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H7NO2 |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-3H-pyridin-4-one |
InChI |
InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,6,9H,1H3 |
Clé InChI |
QVXIZJHZWYLVET-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=O)C1O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
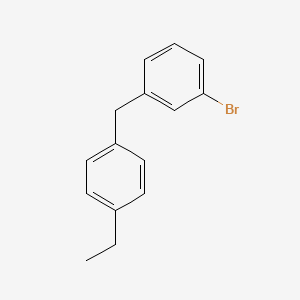
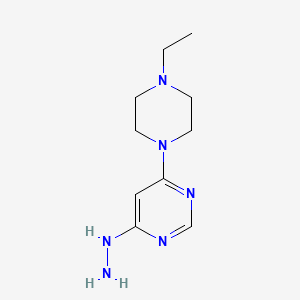
![Oxirane, [(2,3-dimethylphenoxy)methyl]-](/img/structure/B8768326.png)

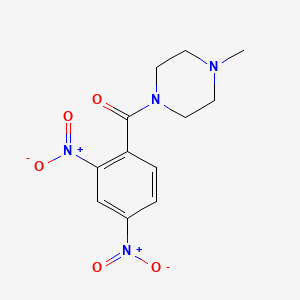

![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-butyl-, 1,1-dimethylethyl ester](/img/structure/B8768364.png)
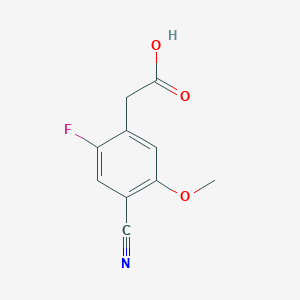
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid](/img/structure/B8768375.png)
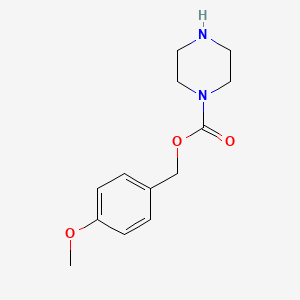

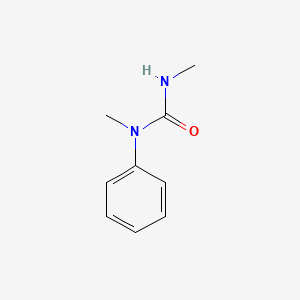
![4-[2-(3-Chlorophenyl)diaz-1-enyl]aniline](/img/structure/B8768401.png)
![7-(Bromomethyl)-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B8768415.png)
